1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide (CAS: 1374519-85-3) is a pyrazole-based compound featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group at position 1, a 4-methoxyphenyl substituent at position 5, and a pyridin-4-ylmethyl carboxamide moiety at position 2. Its molecular formula is C21H22N4O4S (MW: 426.5 g/mol) . The sulfone group enhances polarity and solubility compared to non-oxidized thiophene derivatives, while the 4-methoxyphenyl and pyridylmethyl groups contribute to aromatic stacking and hydrogen-bonding interactions, respectively.
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-29-18-4-2-16(3-5-18)20-12-19(21(26)23-13-15-6-9-22-10-7-15)24-25(20)17-8-11-30(27,28)14-17/h2-7,9-10,12,17H,8,11,13-14H2,1H3,(H,23,26) |
InChI Key |
NSENBAJYJZSTQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific sources.
- Molecular Formula : C₁₄H₁₆N₂O₄S
- Molecular Weight : 308.35 g/mol
- CAS Number : 1246069-72-6
The structure features a pyrazole ring substituted with a methoxyphenyl group and a dioxidotetrahydrothiophenyl group, which contribute to its unique biological profile.
Antioxidant and Anti-inflammatory Effects
Research indicates that this compound exhibits significant antioxidant properties. It modulates enzyme activity related to oxidative stress, potentially reducing cellular damage caused by free radicals. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Key Findings :
- Inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Reduction in the levels of pro-inflammatory cytokines in vitro.
Anticancer Properties
The compound has demonstrated promising anticancer activity against various cancer cell lines. Studies report that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are critical mediators of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.08 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 0.26 | Inhibition of cell proliferation |
These findings suggest that the compound may be a valuable candidate for further development as an anticancer agent.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 66.37 |
This inhibition could enhance cholinergic signaling, which is often impaired in neurodegenerative conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and oxidative stress pathways.
- Caspase Activation : It activates caspases leading to apoptosis in cancer cells.
- Receptor Binding : Potential binding to specific receptors may mediate its neuroprotective effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives similar to the target compound:
- A study demonstrated that pyrazole derivatives exhibit potent anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs .
- Another research highlighted the anticancer efficacy of pyrazole compounds against various tumor models, emphasizing their potential as therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Key Structural Differences
- Sulfone vs. Halogenated Groups : The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group provides polar character absent in halogenated analogues (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivative), which rely on lipophilic Cl substituents for receptor binding .
- Carboxamide Linkage: The pyridin-4-ylmethyl group in the target compound contrasts with razaxaban’s fluorophenyl and aminobenzisoxazole moieties, which improve factor Xa binding .
- Substitution Patterns : The 4-methoxyphenyl group in the target compound may confer distinct electronic effects compared to 2,6-dimethoxyphenyl or 3-chlorophenyl groups seen in other pyrazoles .
Pharmacological and Physicochemical Properties
Crystallographic and Conformational Analysis
- The 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivative crystallizes in a monoclinic system (P21/c), with dihedral angles between pyrazole and aryl rings influencing CB1 receptor binding .
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
The pyrazole ring serves as the central scaffold. A widely adopted approach involves cyclocondensation of β-keto nitriles or esters with hydrazine derivatives. For this compound, 3-hydrazineyltetrahydrothiophene-1,1-dioxide (pre-synthesized via oxidation of tetrahydrothiophene ) reacts with a β-keto ester bearing the 4-methoxyphenyl group (Figure 1).
-
β-Keto ester synthesis : 4-Methoxyphenylacetone is condensed with diethyl oxalate under basic conditions to form ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.
-
Cyclocondensation : The β-keto ester (5.0 mmol) is refluxed with 3-hydrazineyltetrahydrothiophene-1,1-dioxide (5.5 mmol) in ethanol containing catalytic acetic acid (10 mol%) for 12 hours.
-
Isolation : The product, 5-(4-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid ethyl ester, is purified via column chromatography (CHCl₃:MeOH, 95:5).
Key Data :
-
Regioselectivity: Controlled by electron-withdrawing effects of the sulfone group, directing hydrazine attack to the α-position of the β-keto ester .
Carboxamide Formation via Coupling Reactions
The ethyl ester intermediate is hydrolyzed to the carboxylic acid, followed by activation and coupling with 4-(aminomethyl)pyridine.
-
Ester hydrolysis : The ethyl ester (3.0 mmol) is stirred with 1M NaOH (10 mL) in MeOH/H₂O (1:1) at 50°C for 4 hours. Acidification with HCl yields the carboxylic acid.
-
Activation : The acid (2.5 mmol) is treated with EDCI (3.0 mmol) and HOBt (3.0 mmol) in anhydrous DMF (15 mL) at 0°C for 30 minutes.
-
Coupling : 4-(Aminomethyl)pyridine (3.0 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (CHCl₃:MeOH, 9:1).
Key Data :
Alternative Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for pyrazole formation.
-
Microwave cyclocondensation : A mixture of 3-hydrazineyltetrahydrothiophene-1,1-dioxide (1.0 mmol), ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 mmol), and Pd(OAc)₂ (0.05 mmol) in DMSO (2 mL) is irradiated at 100°C (50 W) for 15 minutes.
-
Direct coupling : The crude pyrazole ester is hydrolyzed and coupled with 4-(aminomethyl)pyridine using HATU/DIPEA in one pot.
Key Data :
Structural Confirmation and Analytical Data
Spectroscopic Validation :
-
¹H NMR (DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, Py-H), 7.82 (s, Pyrazole-H), 7.25 (d, J = 8.7 Hz, Ar-H), 6.95 (d, J = 8.7 Hz, Ar-H), 4.55 (s, CH₂NH), 3.80 (s, OCH₃), 3.40–3.20 (m, tetrahydrothiophene-H) .
-
HRMS : m/z Calcd for C₂₁H₂₃N₄O₄S [M+H]⁺: 443.1389; Found: 443.1385.
Crystallography : Single-crystal X-ray analysis confirms the planar pyrazole core and sulfone geometry .
Comparative Analysis of Methods
Industrial-Scale Considerations
For bulk production, the cyclocondensation method is preferred due to scalability. Key modifications include:
-
Catalyst recycling : Pd/C from hydrogenation steps is recovered and reused .
-
Solvent optimization : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .
Challenges and Solutions
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Click chemistry for pyrazole ring formation, using copper(I) iodide as a catalyst for azide-alkyne cycloaddition .
- Nucleophilic substitution to introduce the 1,1-dioxidotetrahydrothiophene moiety, optimized in polar solvents (e.g., DMF or DCM) at 60–80°C .
- Coupling reactions (e.g., amide bond formation) between the pyrazole core and pyridin-4-ylmethylamine, employing carbodiimide-based reagents (e.g., EDC/HOBt) .
Critical Factors:
- Catalyst concentration (e.g., CuI at 5–10 mol%) improves cycloaddition efficiency .
- Temperature control during nucleophilic substitutions minimizes side reactions (e.g., over-oxidation of the sulfone group) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .
How can NMR spectroscopy and X-ray crystallography confirm molecular structure and conformation?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example:
- X-ray crystallography : Resolve crystal packing and torsion angles. Monoclinic systems (e.g., P21/c) with Z=4 are common; β angles near 90° indicate planar pyrazole rings .
What in vitro assays evaluate this compound’s activity against enzymes or receptors?
Level: Advanced
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates (e.g., Factor Xa in ) with IC50 determination via kinetic assays .
- Receptor binding : Radioligand displacement (e.g., CB1 receptor binding using [3H]CP-55,940, as in cannabinoid receptor studies ).
- Cell-based assays : Measure cytotoxicity (MTT assay) and target engagement (e.g., cAMP modulation for GPCR targets) .
How do structural modifications impact pharmacokinetics and selectivity?
Level: Advanced
Methodological Answer:
- Pyrazole substituents :
- Tetrahydrothiophene dioxide : Polar sulfone group increases aqueous solubility but may affect blood-brain barrier penetration .
- SAR Studies : Optimize substituents via iterative cycles of synthesis, in vitro testing, and molecular modeling .
How to resolve discrepancies in biological activity across experimental models?
Level: Advanced
Methodological Answer:
- Species variability : Compare human vs. rodent enzyme kinetics (e.g., Factor Xa inhibition in showed 10-fold differences in IC50) .
- Protein binding : Use equilibrium dialysis to assess free fraction in plasma; high protein binding (>95%) may reduce in vivo efficacy .
- Assay conditions : Standardize pH, temperature, and cofactors (e.g., Ca²⁺ for metalloproteases) to minimize variability .
What strategies design stable isotope-labeled analogs for metabolic studies?
Level: Advanced
Methodological Answer:
- Isotope placement : Introduce ¹³C or ²H at metabolically stable positions (e.g., pyrazole ring carbons) .
- Synthetic steps : Use labeled precursors (e.g., ¹¹C-methyl iodide for PET imaging analogs) in late-stage alkylation .
- Analytical validation : Confirm isotopic purity via LC-MS/MS and quantify metabolites using MRM transitions .
How can molecular docking predict binding interactions with target proteins?
Level: Advanced
Methodological Answer:
- Protein preparation : Retrieve crystal structures (e.g., Factor Xa, PDB: 1FJS) and optimize protonation states with software like MOE .
- Docking parameters : Use Glide SP/XP mode for rigid-flexible docking; constrain the pyrazole carboxamide to hydrogen bond with catalytic residues (e.g., Ser195 in Factor Xa) .
- Validation : Compare docking scores (e.g., GlideScore < -8 kcal/mol) with experimental IC50 values .
How to mitigate regioselectivity challenges during pyrazole ring synthesis?
Level: Basic
Methodological Answer:
- Directing groups : Use electron-donating substituents (e.g., -OMe) to favor 1,3-dipolar cycloaddition at the desired position .
- Temperature control : Low temperatures (0–5°C) reduce kinetic byproducts during cycloaddition .
- Protection/deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
